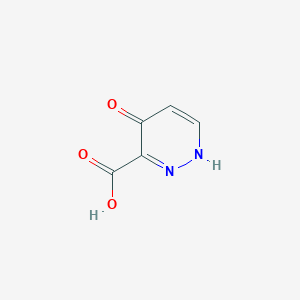
1-cyclobutylcyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications in Ethylene Inhibition and Plant Growth Regulation
- Ethylene Action Inhibition : 1-Methylcyclopropene (1-MCP) is highlighted for its role as an inhibitor of ethylene action, impacting a wide range of fruits, vegetables, and floriculture crops. This compound's application is crucial for understanding the role of ethylene in plants and can help in advancing scientific knowledge regarding plant growth and fruit ripening processes (Blankenship & Dole, 2003).
Drug Delivery Systems
- Cyclodextrins in Drug Delivery : Cyclodextrins have been extensively studied for their ability to form inclusion complexes with various molecules, improving the solubility, stability, and bioavailability of drugs. They show promise in pharmaceuticals, food and nutrition, and cosmetic applications, illustrating the versatility of cyclic oligosaccharides in scientific research (Sharma & Baldi, 2016; Boczar & Michalska, 2022).
Controlled Release and Preservation of Produce
- Controlled Release Technologies : Research on gaseous/volatile active compounds like 1-MCP demonstrates the development of technologies for stabilization and controlled release, aiming to improve safety and quality of fresh produce. This includes exploring packaging systems and formulations that enable the controlled release of active compounds to extend the shelf life of fruits and vegetables (Chen et al., 2020).
Molecular Modeling and Drug Design
- Cyclodextrins in Molecular Modeling : Cyclodextrins have been the subject of molecular modeling studies aimed at understanding their structural, dynamic, and energetic features. These studies provide a qualitative and quantitative analysis of cyclodextrins' use in drug delivery and pharmaceutical industries, highlighting the importance of cyclodextrins in the development of novel pharmaceutical excipients and delivery systems (Zhao et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-cyclobutylcyclopropan-1-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutene", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Cyclopropane", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Cyclobutene is reacted with sodium borohydride in methanol to form 1-cyclobutylethanol.", "Step 2: 1-cyclobutylethanol is brominated using bromine in acetic acid to form 1-bromo-1-cyclobutylethane.", "Step 3: 1-bromo-1-cyclobutylethane is reacted with cyclopropane in the presence of sodium hydroxide to form 1-cyclobutylcyclopropane.", "Step 4: 1-cyclobutylcyclopropane is then oxidized using hydrochloric acid and sodium bicarbonate to form 1-cyclobutylcyclopropan-1-ol.", "Step 5: The product is purified using sodium sulfate and recrystallization to obtain the final compound." ] } | |
Numéro CAS |
112650-60-9 |
Nom du produit |
1-cyclobutylcyclopropan-1-ol |
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



